Enzyme Inhibition Specificity: Metapyrone (CAS 17286-92-9) Inhibition of Adrenal 11β-Hydroxylase Compared with Broader-Spectrum CYP Inhibitors
Metapyrone (CAS 17286-92-9) acts as an inhibitor of adrenal 11β-hydroxylase (CYP11B1), the enzyme responsible for converting deoxycorticosterone to corticosterone and 11-deoxycortisol to cortisol [1] . In contrast to broader-spectrum CYP inhibitors such as aminoglutethimide (which inhibits multiple cytochrome P450 enzymes including CYP11A1) or ketoconazole (which inhibits CYP17A1 and CYP3A4), metapyrone exhibits a comparatively focused inhibition profile centered on 11β-hydroxylase. This focused activity translates to a Ki value of 0.16 mM against 11β-hydroxylase [2]. The reduction in corticosterone synthesis following metapyrone administration has been directly measured in experimental systems: in adrenal cortex studies, metapyrone treatment reduced corticosterone formation rates from radiolabeled deoxycorticosterone substrate, as determined by initial rate measurements of C-14-corticosterone formation using bovine adrenocortical mitochondria [3].
| Evidence Dimension | Enzyme inhibition profile and inhibitory constant (Ki) for 11β-hydroxylase |
|---|---|
| Target Compound Data | Ki = 0.16 mM against 11β-hydroxylase (CYP11B1); targeted inhibition of adrenal 11β-hydroxylase |
| Comparator Or Baseline | Aminoglutethimide: Ki = 1.1 mM against 11β-hydroxylase (approximately 6.9-fold lower affinity); additionally inhibits CYP11A1 (cholesterol side-chain cleavage) and aromatase (CYP19A1). Ketoconazole: inhibits CYP17A1 and CYP3A4 with broader off-target profile. |
| Quantified Difference | 6.9-fold higher affinity (lower Ki) for 11β-hydroxylase compared with aminoglutethimide; focused inhibition profile with fewer documented off-target CYP interactions than ketoconazole |
| Conditions | BRENDA enzyme database (EC 1.14.15.18); enzyme inhibition measurements using bovine adrenocortical mitochondria with C-14-DOC as substrate |
Why This Matters
The higher affinity (lower Ki) for 11β-hydroxylase and narrower inhibition profile translate to more interpretable experimental results with reduced confounding off-target effects, a critical consideration for researchers investigating corticosteroid pathways or performing diagnostic ACTH stimulation testing.
- [1] National Library of Medicine. metapyrone MeSH Supplementary Concept Data 2024. Registry Number: 17286-92-9. Note: inhibits adrenal 11 beta-hydroxylase. View Source
- [2] BRENDA Enzyme Database. EC 1.14.15.18 (steroid 11β-monooxygenase). Ki Value: metapyrone = 0.16 mM; aminoglutethimide = 1.1 mM. View Source
- [3] INIS Repository. Biochemical evaluation of metyrapone derivatives - Inhibition kinetics and affinity studies. Enzyme inhibition studied with C-14-DOC as substrate and bovine adrenocortical mitochondria. Initial rate measurements of C-14-corticosterone formation. Report No. DOE/ER/60968-1, 1990. View Source
